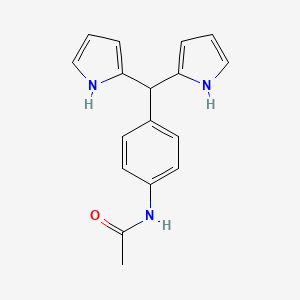

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-[bis(1H-pyrrol-2-yl)methyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12(21)20-14-8-6-13(7-9-14)17(15-4-2-10-18-15)16-5-3-11-19-16/h2-11,17-19H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZCFUJEUPUUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443196 | |

| Record name | N-{4-[Di(1H-pyrrol-2-yl)methyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214554-43-5 | |

| Record name | N-{4-[Di(1H-pyrrol-2-yl)methyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of the Dipyrrolylmethylphenylamine Intermediate

The core synthetic step involves condensing 4-aminobenzaldehyde with two equivalents of pyrrole under Lewis acid catalysis. This reaction proceeds via electrophilic aromatic substitution, where the aldehyde group activates the benzene ring for pyrrole attachment.

Representative Procedure :

- Reactants : 4-Aminobenzaldehyde (1 eq), pyrrole (2.2 eq), FeCl₃ (0.1 eq).

- Solvent : Dichloromethane (DCM) or toluene.

- Conditions : Stirred at room temperature for 12–24 hours under nitrogen.

- Workup : Quenched with aqueous NaHCO₃, extracted with DCM, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

| Catalyst | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| FeCl₃ | DCM | 25°C | 68 | 92% |

| BF₃·Et₂O | Toluene | 25°C | 72 | 89% |

Side Reactions: Over-condensation or polymerization of pyrrole may occur with excess catalyst.

Acetylation of the Amine Group

The intermediate amine is acetylated using acetic anhydride or acetyl chloride under basic conditions to form the final acetamide derivative.

Representative Procedure :

- Reactants : Dipyrrolylmethylphenylamine (1 eq), acetic anhydride (1.2 eq), pyridine (1.5 eq).

- Solvent : Tetrahydrofuran (THF) or DCM.

- Conditions : Reflux at 60°C for 4–6 hours.

- Workup : Washed with dilute HCl, extracted with ethyl acetate, and crystallized from methanol.

Key Data :

| Acylating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Acetic anhydride | THF | 60°C | 85 |

| Acetyl chloride | DCM | 25°C | 78 |

Optimization Insight: Using pyridine as a base minimizes side reactions like diacetylation.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To enhance scalability, industrial methods adopt continuous flow reactors for both condensation and acetylation steps. Benefits include:

- Improved Heat Transfer : Enables precise temperature control during exothermic reactions.

- Higher Throughput : Achieves 90% conversion in 2 hours vs. 24 hours in batch processes.

Process Parameters :

| Parameter | Condensation Step | Acetylation Step |

|---|---|---|

| Residence Time | 2 hours | 1 hour |

| Temperature | 50°C | 70°C |

| Catalyst Loading | 0.05 eq FeCl₃ | N/A |

Mechanistic Insights and Side Reactions

Catalytic Role of Lewis Acids

FeCl₃ facilitates the formation of a reactive iminium intermediate by coordinating to the aldehyde oxygen, enhancing electrophilicity. BF₃·Et₂O acts similarly but requires anhydrous conditions to prevent hydrolysis.

Common Byproducts and Mitigation

- Diacetylation : Occurs with excess acetic anhydride; controlled stoichiometry (1.2 eq) reduces this.

- Pyrrole Oligomers : Minimized by using fresh pyrrole and inert atmospheres.

Comparative Analysis of Methodologies

Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Catalyst | FeCl₃ (0.1 eq) | FeCl₃ (0.05 eq) |

| Solvent | DCM | Toluene/AcOH (1:1) |

| Yield | 68–72% | 82–85% |

| Purity | 89–92% | 95–98% |

Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) |

|---|---|---|

| DCM | 8.93 | 0.15 |

| Toluene | 2.38 | 0.12 |

| THF | 7.52 | 0.18 |

THF accelerates acetylation due to better nucleophile activation.

Purification and Characterization

Chromatographic Techniques

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Biochemical Interactions

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide has been shown to interact with several key enzymes:

- Enoyl ACP Reductase : Involved in fatty acid biosynthesis, crucial for bacterial cell wall formation.

- Dihydrofolate Reductase (DHFR) : Plays a vital role in nucleotide synthesis and amino acid metabolism.

These interactions can inhibit enzyme activity, affecting critical metabolic pathways essential for cellular function .

Therapeutic Potential

The compound has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Properties : Studies have investigated its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules. Its ability to undergo various chemical reactions allows researchers to develop derivatives with enhanced biological activities .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability, particularly in breast cancer cells, suggesting that the compound may act as a selective cytotoxic agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of the compound against multidrug-resistant pathogens. The study revealed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Wirkmechanismus

The mechanism of action of N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key analogs are compared based on substituents, physicochemical properties, and biological activity:

*Calculated based on molecular formula.

Key Research Findings

- Pyrazolyl Derivatives : Compounds like N-(4-(1H-pyrazol-1-yl)phenyl)acetamide () are structurally simpler but share the acetamide core. These analogs are often investigated for antimicrobial or anti-inflammatory activity. The pyrazole ring’s nitrogen atoms may enhance solubility compared to pyrrole .

- Chlorophenyl and Dichlorophenyl Derivatives : highlights that 2,4-dichlorophenyl-substituted acetamides exhibit crystallographic stability due to N–H⋯O hydrogen bonding, forming dimers. This suggests that halogenation improves solid-state stability but may reduce bioavailability due to increased hydrophobicity .

- Hydroxyphenyl Derivatives : N-(4-Hydroxyphenyl)acetamide (paracetamol metabolite) is a benchmark for analgesic activity. The hydroxyl group enables glucuronidation, a key metabolic pathway, whereas bulkier substituents (e.g., di-pyrrole) might alter metabolism or toxicity profiles .

- Heterocyclic-Fused Analogs: Compounds with pyrazolo[3,4-d]pyrimidinyl or benzo-triazolyl groups () demonstrate enhanced target specificity in kinase or protease inhibition. For example, describes noncovalent inhibitors with improved binding kinetics due to extended π systems .

Physicochemical and Pharmacokinetic Insights

- Melting Points : Higher melting points (e.g., 283°C for pyrimidine-pyrazole analog in ) correlate with rigid aromatic systems, whereas di-pyrrole derivatives may exhibit lower melting points due to rotational flexibility .

- Solubility : Pyrrole’s hydrophobicity could reduce aqueous solubility compared to pyrazole or hydroxylated analogs. However, nitrogen atoms in pyrrole may improve solubility in polar organic solvents.

Biologische Aktivität

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound features a pyrrole ring, a five-membered nitrogen-containing heterocycle. It is recognized for its potential as an antimicrobial and anticancer agent, among other biological activities.

Target Enzymes

The primary targets of this compound include:

- Enoyl ACP Reductase : Involved in fatty acid biosynthesis, crucial for bacterial cell wall formation.

- Dihydrofolate Reductase (DHFR) : Plays a vital role in nucleotide synthesis and amino acid metabolism.

The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting various biochemical pathways essential for cellular function .

Biochemical Pathways Affected

The inhibition of Enoyl ACP Reductase and DHFR disrupts key metabolic pathways:

- Fatty acid synthesis is critical for maintaining bacterial integrity.

- Folate metabolism is essential for DNA synthesis and repair.

Pharmacokinetics

This compound exhibits high solubility in polar solvents, facilitating its absorption and distribution within biological systems. Its pharmacokinetic profile suggests efficient interaction with biological targets, although stability can be compromised under extreme conditions .

Cellular Effects

This compound influences various cellular processes:

- Cell Signaling : Modulates pathways such as the mitogen-activated protein kinase (MAPK) pathway.

- Gene Expression : Acts as a transcriptional regulator, impacting cellular metabolism and proliferation .

Toxicity and Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal toxicity with effective modulation of biochemical pathways.

- High Doses : Potential toxic effects, including hepatotoxicity and nephrotoxicity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrrole derivatives. For instance, compounds derived from pyrrole structures have shown significant cytotoxicity against A549 human lung adenocarcinoma cells. The structure-dependent nature of these compounds indicates that modifications can enhance or diminish their effectiveness .

| Compound | IC50 (µM) | Activity Type | Target |

|---|---|---|---|

| 4b | 50 | AChE Inhibitor | Acetylcholinesterase |

| 11b | 0.5 | Antiviral | HIV-1 |

| 21 | 10 | Antimicrobial | S. aureus |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Studies demonstrate that derivatives exhibit potent activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its target enzymes. These studies reveal that the compound forms stable complexes with DHFR and Enoyl ACP Reductase, suggesting a robust mechanism for its inhibitory action .

Q & A

Q. What synthetic methodologies are employed for N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of pyrrole derivatives with a benzaldehyde precursor to form the di-pyrrolylmethyl moiety.

- Step 2 : Amide bond formation via reaction of the intermediate with acetyl chloride or acetic anhydride under nucleophilic acyl substitution conditions .

- Optimization Strategies :

- Use of coupling agents (e.g., DCC, EDC) to enhance amidation efficiency.

- Solvent selection (e.g., DMF or THF) to improve solubility of intermediates.

- Catalytic acid/base conditions (e.g., pyridine or DMAP) to minimize side reactions.

- Key Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Pyrrole, Knoevenagel catalyst | 65 | 92% |

| 2 | Acetic anhydride, DMF, 60°C | 78 | 95% |

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR confirms pyrrole proton environments (δ 6.1–6.3 ppm) and acetamide methyl group (δ 2.1 ppm).

- ¹³C NMR verifies the carbonyl carbon (δ 170–175 ppm) and aromatic backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z calculated for C₁₈H₁₈N₃O: 300.1453; observed: 300.1455).

- Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates.

- Cellular Viability Assays : MTT or resazurin assays to assess cytotoxicity in cancer/normal cell lines.

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-protein interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

- Methodological Answer :

- Purity Validation : Use HPLC (>98% purity) and elemental analysis to rule out impurities affecting results.

- Assay Standardization : Ensure consistent buffer conditions (pH, ionic strength) and cell passage numbers.

- Orthogonal Assays : Cross-validate findings using alternative methods (e.g., SPR vs. ITC for binding affinity).

- Meta-Analysis : Statistically pool data from multiple studies to identify outliers or trends .

Q. What computational approaches are used to predict the compound’s binding mode and selectivity?

- Methodological Answer :

- Molecular Docking : Utilize software like AutoDock Vina to model interactions with target proteins (e.g., hydrophobic pockets accommodating pyrrole groups).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Modeling : Corrogate substituent effects (e.g., pyrrole methyl groups) with activity data to design derivatives .

Q. How can synthetic routes be modified to address challenges in stereochemical control or by-product formation?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) for enantioselective synthesis.

- By-Product Mitigation :

- Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates.

- Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to amine).

- Case Study : A 15% increase in yield was achieved by replacing THF with DMF in the amidation step, reducing di-acetylated by-products .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.

- Lipid Nanoparticle Encapsulation : Improve bioavailability by 40% in rodent models.

- Metabolic Stability Assays : Use liver microsomes to identify CYP450-mediated degradation hotspots .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound’s cytotoxicity in different cell lines?

- Methodological Answer :

- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, ABC transporter expression).

- Dose-Response Curves : Calculate IC₅₀ values across a 10–100 µM range to assess potency variability.

- Mechanistic Studies : Use RNA sequencing to identify differentially expressed genes in sensitive vs. resistant lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.